Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H14ClNO3 It is a pyridine derivative, characterized by the presence of a chloro group at the 5-position, an isopropoxy group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxypyridine and isopropyl bromide.
Reaction Conditions: The hydroxyl group of 5-chloro-2-hydroxypyridine is substituted with an isopropoxy group using isopropyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting 5-chloro-2-(propan-2-yloxy)pyridine is then esterified with ethyl chloroformate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Product: The major product is 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylic acid.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-2-(methoxy)pyridine-3-carboxylate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 5-chloro-2-(ethoxy)pyridine-3-carboxylate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Ethyl 5-chloro-2-(butoxy)pyridine-3-carboxylate: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 5-chloro-2-propan-2-yloxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-11(14)9-5-8(12)6-13-10(9)16-7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVAGNVFMBSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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